molecular formula C14H26N4O4 B14276542 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid CAS No. 157823-58-0

1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid

Cat. No.: B14276542
CAS No.: 157823-58-0
M. Wt: 314.38 g/mol
InChI Key: JBYVPUXCFPONQZ-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid is a complex organic compound with the molecular formula C14H26N4O4. It is characterized by its bicyclic structure containing four nitrogen atoms and two carboxylic acid groups. This compound is known for its high solubility in water and its ability to form stable structures in solution .

Preparation Methods

The synthesis of 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid typically involves multiple steps. One common method includes the reaction of a tetraazamacrocyclic compound with acetic acid derivatives under controlled conditions. The process often requires the use of specific catalysts and solvents to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid involves its ability to chelate metal ions. The nitrogen atoms in the bicyclic structure provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .

Comparison with Similar Compounds

1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of four nitrogen atoms, which provide multiple binding sites for metal ions, enhancing its chelating ability .

Properties

CAS No.

157823-58-0

Molecular Formula

C14H26N4O4

Molecular Weight

314.38 g/mol

IUPAC Name

2-[10-(carboxymethyl)-1,4,7,10-tetrazabicyclo[5.5.2]tetradecan-4-yl]acetic acid

InChI

InChI=1S/C14H26N4O4/c19-13(20)11-17-7-3-15-1-2-16(5-9-17)6-10-18(8-4-15)12-14(21)22/h1-12H2,(H,19,20)(H,21,22)

InChI Key

JBYVPUXCFPONQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(CCN1CCN(CC2)CC(=O)O)CC(=O)O

Origin of Product

United States

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